molecular formula C22H32F4N2O2 B15016015 2,3,5,6-tetrafluoro-N,N'-diheptylbenzene-1,4-dicarboxamide

2,3,5,6-tetrafluoro-N,N'-diheptylbenzene-1,4-dicarboxamide

Katalognummer: B15016015
Molekulargewicht: 432.5 g/mol
InChI-Schlüssel: UBCOQPPMRIVFSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE is an organic compound characterized by the presence of fluorine atoms and heptyl groups attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoroterephthalonitrile, which is reacted with heptylamine under controlled conditions.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The heptyl groups contribute to its hydrophobicity, influencing its interactions with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE can be compared with other fluorinated benzene derivatives, such as:

    2,3,5,6-Tetrafluoroterephthalonitrile: A precursor in the synthesis of the target compound.

    2,3,5,6-Tetrafluoro-1,4-phenylenediamine: Another fluorinated benzene derivative with different functional groups.

    2,3,5,6-Tetrafluorobenzene-1,4-dicarbonitrile: A compound with similar fluorine substitution but different functional groups.

Eigenschaften

Molekularformel

C22H32F4N2O2

Molekulargewicht

432.5 g/mol

IUPAC-Name

2,3,5,6-tetrafluoro-1-N,4-N-diheptylbenzene-1,4-dicarboxamide

InChI

InChI=1S/C22H32F4N2O2/c1-3-5-7-9-11-13-27-21(29)15-17(23)19(25)16(20(26)18(15)24)22(30)28-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H,27,29)(H,28,30)

InChI-Schlüssel

UBCOQPPMRIVFSJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCNC(=O)C1=C(C(=C(C(=C1F)F)C(=O)NCCCCCCC)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.